N-(3-acetylphenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)propanamide
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Description
N-(3-acetylphenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)propanamide is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.42. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Biological Evaluation
Research has explored the synthesis and potential antidepressant activity of compounds related to pyrazole derivatives. For example, a study described the synthesis of compounds with potential antidepressant activity, highlighting the importance of structural activity relationships (SAR) in identifying compounds with reduced side effects (Bailey et al., 1985).
Another study focused on the synthesis of N,N-disubstituted propanamides and propanamines starting from related pyrazole derivatives, revealing activities such as platelet antiaggregating, hypotensive, and antiarrhythmic effects in animal models (Bruno et al., 1991).
The synthesis and evaluation of pyrazole, isoxazole, and benzodiazepine derivatives have been explored, showing antimicrobial and anti-inflammatory activities. This indicates the potential pharmaceutical applications of such compounds (Kendre et al., 2015).
Complexes of palladium(II) chloride with pyrazol-1-yl)propanamide derivatives have been prepared, suggesting potential applications in catalysis and material science due to their unique structural properties (Palombo et al., 2019).
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-12-10-13(2)24(22-12)18-8-9-19(27)25(23-18)14(3)20(28)21-17-7-5-6-16(11-17)15(4)26/h5-11,14H,1-4H3,(H,21,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEVKHAHTRNBDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC=CC(=C3)C(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.